- Pharmaceutical composition having anti-cancer immunostimulating effect and/or immune checkpoint inhibition potentiating effect, World Intellectual Property Organization, , ,

Cas no 944560-99-0 (Propargyl-PEG6-alcohol)

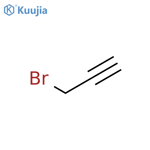

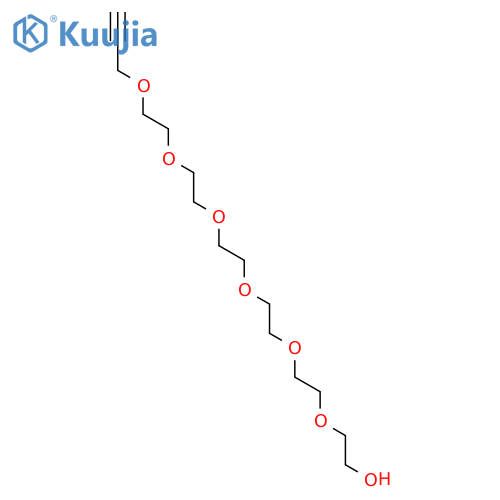

Propargyl-PEG6-alcohol structure

Nome del prodotto:Propargyl-PEG6-alcohol

Numero CAS:944560-99-0

MF:C15H28O7

MW:320.378625869751

MDL:MFCD22574806

CID:2357719

PubChem ID:44475517

Propargyl-PEG6-alcohol Proprietà chimiche e fisiche

Nomi e identificatori

-

- HO-PEG6-Propyne

- 3,6,9,12,15,18-Hexaoxa-20-henicosyn-1-ol

- Hexaethylene glycol propargyl ether

- Propargyl-PEG7-alcohol

- Propargyl-PEG6-alcohol

- BP-20719

- C70487

- SB67144

- HC inverted exclamation markOC-CH2-PEG6-OH

- 3,6,9,12,15,18-hexaoxahenicos-20-yn-1-ol

- HC identical withC-CH2-PEG6-OH

- HY-130382

- Propargyl-PEG6-OH

- 944560-99-0

- MS-24734

- AKOS040742495

- 2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

- USWWECGLRVWCRJ-UHFFFAOYSA-N

- SY273031

- CS-0107565

- SCHEMBL193907

- MFCD22574806

-

- MDL: MFCD22574806

- Inchi: 1S/C15H28O7/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1,16H,3-15H2

- Chiave InChI: USWWECGLRVWCRJ-UHFFFAOYSA-N

- Sorrisi: C#CCOCCOCCOCCOCCOCCOCCO

Proprietà calcolate

- Massa esatta: 320.184

- Massa monoisotopica: 320.184

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 7

- Conta atomi pesanti: 22

- Conta legami ruotabili: 18

- Complessità: 252

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 75.6A^2

- Peso molecolare: 320.38

- XLogP3: -1.2

Propargyl-PEG6-alcohol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20719-1g |

Propargyl-PEG7-alcohol |

944560-99-0 | 98% | 1g |

6982.0CNY | 2021-07-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1178205-100mg |

Propargyl-PEG6-alcohol |

944560-99-0 | 97% | 100mg |

¥125.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1178205-1g |

Propargyl-PEG6-alcohol |

944560-99-0 | 97% | 1g |

¥1029.00 | 2024-04-24 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPP-23-5g |

Propargyl-PEG7-alcohol |

944560-99-0 | >98.00% | 5g |

¥2170.0 | 2023-09-19 | |

| MedChemExpress | HY-130382-50mg |

Propargyl-PEG6-alcohol |

944560-99-0 | ≥97.0% | 50mg |

¥220 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20719-500mg |

Propargyl-PEG7-alcohol |

944560-99-0 | 98% | 500mg |

3990CNY | 2021-05-07 | |

| MedChemExpress | HY-130382-250mg |

Propargyl-PEG6-alcohol |

944560-99-0 | ≥97.0% | 250mg |

¥227 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1178205-250mg |

Propargyl-PEG6-alcohol |

944560-99-0 | 97% | 250mg |

¥245.00 | 2024-04-24 | |

| MedChemExpress | HY-130382-100mg |

Propargyl-PEG6-alcohol |

944560-99-0 | ≥97.0% | 100mg |

¥108 | 2024-07-20 | |

| eNovation Chemicals LLC | D619435-1g |

2-(2-(2-(2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol |

944560-99-0 | 95% | 1g |

$560 | 2024-07-21 |

Propargyl-PEG6-alcohol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C; 30 min, rt; rt → 0 °C

1.2 0 °C; overnight, rt

1.2 0 °C; overnight, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, rt

1.2 rt; overnight, rt

1.2 rt; overnight, rt

Riferimento

- Compositions and methods for preparation of drug-antibody conjugates for cancer treatment, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

Riferimento

- Preparation of glycopeptides comprising cleavable linker and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C

1.2 Solvents: Toluene ; 0 °C; 0 °C → rt; 3 h, rt

1.2 Solvents: Toluene ; 0 °C; 0 °C → rt; 3 h, rt

Riferimento

- Methods and compositions for protein labeling with fluorine 18, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 0 °C; 0 °C → rt; 20 h, rt

1.3 Reagents: Water

1.2 0 °C; 0 °C → rt; 20 h, rt

1.3 Reagents: Water

Riferimento

- Selective Inhibition of Escherichia coli RNA and DNA Topoisomerase I by Hoechst 33258 Derived Mono- and Bisbenzimidazoles, Journal of Medicinal Chemistry, 2017, 60(12), 4904-4922

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, rt

1.2 Solvents: Toluene , Tetrahydrofuran ; 20 h, rt

1.2 Solvents: Toluene , Tetrahydrofuran ; 20 h, rt

Riferimento

- Low Fouling Electrospun Scaffolds with Clicked Bioactive Peptides for Specific Cell Attachment, Biomacromolecules, 2015, 16(7), 2109-2118

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C

1.2 Solvents: Toluene ; 0 °C; 0 °C → rt; 3 h, rt

1.2 Solvents: Toluene ; 0 °C; 0 °C → rt; 3 h, rt

Riferimento

- A Modular Platform for the Rapid Site-Specific Radiolabeling of Proteins with 18F Exemplified by Quantitative Positron Emission Tomography of Human Epidermal Growth Factor Receptor 2, Journal of Medicinal Chemistry, 2009, 52(19), 5816-5825

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; reflux

Riferimento

- Synthesis and anticancer activity of glucosylated podophyllotoxin derivatives linked via 4β-triazole rings, Molecules, 2013, 18(11), 13992-14012

Synthetic Routes 9

Condizioni di reazione

Riferimento

- Antibody-drug conjugates comprising anti-B7-H3 antibodies, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 1 h, rt; 15 h, 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 1 h, rt; 15 h, 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 °C

Riferimento

- Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery, Organic & Biomolecular Chemistry, 2013, 11(7), 1116-1126

Synthetic Routes 11

Condizioni di reazione

Riferimento

- Preparation of glycosides comprising cleavable linker and uses thereof as β-galactosidase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

Riferimento

- Surfaces presenting α-phenyl mannoside derivatives enable formation of stable, high coverage, non-pathogenic Escherichia coli biofilms against pathogen colonization, Biomaterials Science, 2015, 3(6), 842-851

Synthetic Routes 13

Condizioni di reazione

Riferimento

- Preparation of glycosides comprising cleavable linker and uses thereof as bioconjugate drugs, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt

Riferimento

- Fused heterocyclic benzodiazepine derivatives and uses thereof, World Intellectual Property Organization, , ,

Propargyl-PEG6-alcohol Raw materials

Propargyl-PEG6-alcohol Preparation Products

Propargyl-PEG6-alcohol Letteratura correlata

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

5. Back matter

944560-99-0 (Propargyl-PEG6-alcohol) Prodotti correlati

- 2418731-22-1(3-(Aminomethyl)-5-iodo-2,6-dimethylaniline)

- 2172492-81-6(2-(dimethyl-1,3-thiazol-2-yl)-2-ethylbutanoic acid)

- 2034347-01-6(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide)

- 1602629-63-9(2-(1-ethyl-4-methoxy-1H-pyrazol-5-yl)ethan-1-ol)

- 51927-26-5(1H-Inden-1-one, 2,3-dihydro-2-methyl-6-nitro-)

- 2640949-17-1(5-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile)

- 2248402-57-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-indazole-7-carboxylate)

- 2624141-11-1(4-hydroxythieno3,2-dpyrimidine-7-sulfonyl chloride)

- 946699-01-0(3-Fluoro-4-(2-fluorophenoxy)aniline)

- 2227739-89-9(rac-(1R,3S)-2,2-dimethyl-3-4-(2-methylpropyl)phenylcyclopropan-1-amine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:944560-99-0)Propargyl-PEG6-alcohol

Purezza:99%/99%

Quantità:5g/25g

Prezzo ($):522.0/1827.0